An In-depth Technical Guide to 1-Bromo-3-iodopropane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-3-iodopropane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a valuable bifunctional alkylating agent in organic synthesis, prized for the differential reactivity of its two halogen atoms. This property allows for sequential nucleophilic substitutions, making it a key building block in the construction of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-3-iodopropane, detailed experimental protocols for its synthesis, and insights into its reactivity.
Chemical and Physical Properties
1-Bromo-3-iodopropane is a colorless to light yellow liquid with a pungent odor.[3] It is insoluble in water but soluble in common organic solvents such as alcohols and ethers.[3] Due to its sensitivity to light, it should be stored in a dark, refrigerated environment. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Bromo-3-iodopropane
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆BrI | [1][3] |
| Molecular Weight | 248.89 g/mol | [1][3] |
| CAS Number | 22306-36-1 | [1] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 2.261 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 46-47 °C at 1.1 Torr | [5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |
| Refractive Index | n20/D 1.597 (lit.) | |
| Storage Temperature | 2-8°C, protect from light | [4] |
Spectroscopic Data
Expected 1H NMR Spectrum: The proton NMR spectrum is expected to show three signals, all of which would be triplets due to coupling with adjacent methylene (B1212753) groups. The methylene group attached to the iodine atom (I-CH2-) would appear furthest downfield, followed by the methylene group attached to the bromine atom (Br-CH2-), and the central methylene group (-CH2-) would be the most upfield.
Expected 13C NMR Spectrum: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms. The carbon bonded to iodine (C-I) is expected to have the lowest chemical shift (most upfield), while the carbon bonded to bromine (C-Br) will be further downfield. The central carbon atom will appear at an intermediate chemical shift.
Expected IR Spectrum: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions would include:
-
C-H stretching: around 2850-2960 cm-1.
-
CH2 scissoring: around 1465 cm-1.
-
C-Br stretching: in the range of 515-690 cm-1.
-
C-I stretching: typically in the range of 485-600 cm-1.
Experimental Protocols
Synthesis of 1-Bromo-3-iodopropane
A common method for the synthesis of 1-bromo-3-iodopropane involves a two-step process starting from 1,3-propanediol. The first step is the conversion of the diol to 1-bromo-3-propanol, followed by the iodination of the remaining hydroxyl group.[3] An alternative and more direct route is the Finkelstein reaction using 1,3-dibromopropane (B121459) and sodium iodide.
Protocol: Synthesis via Finkelstein Reaction of 1,3-Dibromopropane
This procedure utilizes the differential solubility of sodium halides in acetone (B3395972) to drive the reaction towards the desired product.
Materials:
-
1,3-dibromopropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Add 1,3-dibromopropane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by the precipitation of sodium bromide.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
Wash the filtrate with an equal volume of water in a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any residual iodine, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-3-iodopropane as a colorless to light yellow liquid.
Purification
The primary method for purifying 1-bromo-3-iodopropane is fractional distillation, typically under reduced pressure to prevent decomposition at high temperatures.[6]
Protocol: Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude 1-bromo-3-iodopropane in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect and discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 46-47 °C at 1.1 Torr).[5]
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides.
Reactivity and Applications in Synthesis
The synthetic utility of 1-bromo-3-iodopropane lies in the different reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon more susceptible to nucleophilic attack.[2] This allows for selective, sequential substitution reactions.
Nucleophilic Substitution Reactions:
1-Bromo-3-iodopropane readily undergoes SN2 reactions with a variety of nucleophiles.[7][8][9] By controlling the reaction conditions, it is possible to selectively substitute the iodine atom while leaving the bromine atom intact for subsequent transformations.
-
Reaction with Amines: Forms N-substituted propanamines, which can be further cyclized or functionalized.
-
Reaction with Cyanide: Leads to the formation of 4-bromobutanenitrile, extending the carbon chain by one atom.[9]
-
Reaction with Thiolates: Yields 3-bromopropyl thioethers.
-
Reaction with Alkoxides: Produces 3-bromopropyl ethers.
The general workflow for such a selective substitution is depicted below.
Role in Drug Development and Bioactive Molecule Synthesis
1-Bromo-3-iodopropane serves as a versatile linker and building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][5] Its ability to introduce a three-carbon chain with two distinct points for functionalization is highly advantageous in constructing complex molecular scaffolds. For instance, it can be used to synthesize heterocyclic compounds, which are prevalent in many drug structures.[2] While direct involvement in a specific signaling pathway has not been documented, its role as a precursor to bioactive compounds is well-established.
The logical workflow for the incorporation of the propyl linker from 1-bromo-3-iodopropane into a potential bioactive molecule is illustrated below.
Safety and Handling
1-Bromo-3-iodopropane is a flammable liquid and vapor.[1] It is also considered to be slightly toxic and irritating.[3] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin, eyes, and the respiratory tract.[3] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.
Conclusion
1-Bromo-3-iodopropane is a highly useful and versatile reagent in organic synthesis. Its distinct chemical properties, particularly the differential reactivity of its carbon-halogen bonds, provide a powerful tool for the controlled, stepwise construction of complex molecules. This guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its synthesis and purification, and highlighted its importance in the synthesis of bioactive compounds. For researchers and professionals in drug development, a thorough understanding of this compound's properties and reactivity is essential for its effective application in the laboratory.
References
- 1. 1-Bromo-3-iodopropane | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. (E)-1-bromo-3-iodoprop-1-ene | C3H4BrI | CID 12046677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BROMO-3-IODOPROPANE CAS#: 22306-36-1 [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Show how you might use a nucleophilic substitution reaction of 1-bromopro.. [askfilo.com]
- 9. chemguide.co.uk [chemguide.co.uk]
